Epinephrine maleate

Description

Properties

CAS No. |

36199-53-8 |

|---|---|

Molecular Formula |

C13H17NO7 |

Molecular Weight |

299.28 g/mol |

IUPAC Name |

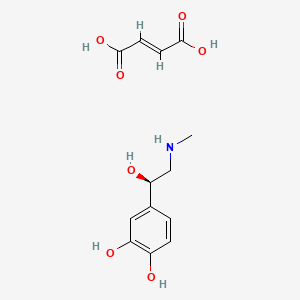

(E)-but-2-enedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C9H13NO3.C4H4O4/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-3(6)1-2-4(7)8/h2-4,9-13H,5H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t9-;/m0./s1 |

InChI Key |

LZSZZMQFFBWGHR-AFIAKLHKSA-N |

Isomeric SMILES |

CNC[C@@H](C1=CC(=C(C=C1)O)O)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CNCC(C1=CC(=C(C=C1)O)O)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Epinephrine maleate can be synthesized by reacting epinephrine with maleic acid. The reaction typically involves dissolving epinephrine in a suitable solvent, such as water or ethanol, and then adding maleic acid to the solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent concentration, to ensure high yield and purity of the final product. The resulting this compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Epinephrine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Epinephrine can be oxidized to adrenochrome using oxidizing agents such as potassium permanganate or ferric chloride.

Reduction: Reduction of epinephrine can be achieved using reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl groups of epinephrine, often using reagents like acyl chlorides or alkyl halides.

Major Products:

Oxidation: Adrenochrome

Reduction: Reduced epinephrine derivatives

Substitution: Various substituted epinephrine derivatives

Scientific Research Applications

Pharmacological Profile

Epinephrine acts primarily on alpha and beta-adrenergic receptors, leading to a range of physiological effects:

- Beta-1 Receptors : Increase heart rate and myocardial contractility.

- Beta-2 Receptors : Cause bronchodilation and vasodilation.

- Alpha Receptors : Induce vasoconstriction, which is crucial in managing hypotension.

The pharmacokinetics of epinephrine maleate reveal a rapid onset of action with a plasma half-life of approximately 2-3 minutes when administered intravenously. Its effects can be prolonged through local vasoconstriction when injected subcutaneously or intramuscularly .

Emergency Medicine

This compound is a cornerstone in the management of anaphylaxis and cardiac arrest:

- Anaphylaxis Treatment : It is the first-line treatment for severe allergic reactions, rapidly reversing airway obstruction and hypotension. The FDA recommends its use in cases of type 1 hypersensitivity reactions, including anaphylaxis .

- Cardiac Arrest Management : High-dose epinephrine has been investigated for improving resuscitation rates in prolonged cardiac arrest scenarios. A case study involving four patients demonstrated that high doses (0.12 to 0.22 mg/kg) led to restored perfusion rhythms within five minutes without significant dysrhythmias .

Anesthesia

In anesthetic practice, this compound is often combined with local anesthetics to prolong their effect. Its vasoconstrictive properties reduce systemic absorption of the anesthetic agent, thereby enhancing localized efficacy and minimizing toxicity .

Respiratory Conditions

Epinephrine is also employed in treating severe asthma exacerbations and croup:

- Asthma : As a bronchodilator, it alleviates bronchospasm during acute asthma attacks.

- Croup : Nebulized epinephrine has shown statistically significant reductions in croup symptoms within 30 minutes post-treatment .

Case Study 1: Anaphylaxis Management

A retrospective cohort study analyzed the administration of epinephrine in patients with moderate to severe anaphylaxis. Among 531 patients studied, only 47.3% received epinephrine according to guidelines, highlighting the need for improved adherence to treatment protocols .

Case Study 2: High-Dose Epinephrine in Cardiac Arrest

In a clinical setting where standard resuscitation protocols failed, four patients received high doses of epinephrine after prolonged cardiac arrest. All patients developed perfusing rhythms within five minutes without significant adverse effects from the drug .

Comparative Data Table

| Application Area | Indication | Dosage Form | Key Outcomes |

|---|---|---|---|

| Anaphylaxis | Severe allergic reactions | Intramuscular injection | Rapid reversal of airway obstruction |

| Cardiac Arrest | Prolonged cardiac arrest | Intravenous injection | Restoration of perfusion rhythms |

| Anesthesia | Local anesthesia | Combined with anesthetics | Prolonged effect and reduced toxicity |

| Asthma | Acute exacerbations | Inhalation | Bronchodilation and symptom relief |

| Croup | Severe respiratory distress | Nebulization | Significant reduction in croup symptoms |

Mechanism of Action

Epinephrine maleate exerts its effects by acting on alpha and beta-adrenergic receptors. By activating alpha receptors, it causes vasoconstriction, which helps maintain blood pressure and heart function. Activation of beta receptors leads to bronchial smooth muscle relaxation, relieving symptoms of bronchospasm, wheezing, and dyspnea . The molecular targets and pathways involved include the adrenergic receptors and the downstream signaling pathways that mediate the physiological effects of epinephrine .

Comparison with Similar Compounds

Comparison with Similar Maleate-Containing Compounds

Maleate salts are commonly used in pharmaceuticals to optimize physicochemical properties. Below is a detailed comparison of epinephrine maleate with other maleate salts, focusing on therapeutic applications, mechanisms, and formulation considerations.

Pharmacological Mechanisms

- This compound : α/β-adrenergic receptor agonism .

- Timolol maleate: Non-selective β-adrenergic receptor blockade .

- Amlodipine maleate : L-type calcium channel inhibition .

- Perhexiline maleate : Modulates lipid metabolism to enhance chemotherapeutic uptake .

- Quipazine maleate : Serotonin receptor agonism (experimental use) .

Maleate’s Role: The maleate ion primarily enhances solubility and stability without direct pharmacological activity. For example, in timolol maleate, the salt form ensures ocular penetration , while in neratinib maleate, it aids in controlled drug release .

Formulation and Stability

- This compound : Requires acidic pH for stability in solution; often combined with antioxidants in ophthalmic preparations .

- Amlodipine maleate : Structural characterization via XRD and FT-IR ensures batch consistency .

- Neratinib maleate : Tablet formulations use povidone coatings to modulate release kinetics .

- Acepromazine maleate : Classified as a mixture in some databases, indicating variability in regulatory handling .

Research and Regulatory Considerations

- Structural Analysis : Techniques like NMR and XRD (used for amlodipine maleate ) are critical for verifying maleate salt integrity.

- Regulatory Standards : Maleate salts must match reference product specifications in generics, as per guidelines .

- Drug Interactions : this compound’s systemic effects may counteract timolol’s cardioprotective properties, necessitating careful monitoring .

Biological Activity

Epinephrine maleate, a salt form of epinephrine, is a sympathomimetic agent that exhibits significant biological activity through its interaction with adrenergic receptors. This article explores its pharmacodynamics, therapeutic applications, case studies, and research findings related to its biological activity.

Epinephrine primarily acts on both alpha and beta-adrenergic receptors:

- Alpha-adrenergic receptors : Activation leads to vasoconstriction, which helps to counteract hypotension during anaphylactic reactions.

- Beta-1 adrenergic receptors : Stimulation increases heart rate and myocardial contractility, beneficial in cardiac arrest situations.

- Beta-2 adrenergic receptors : This action results in bronchodilation, making epinephrine effective in treating asthma exacerbations and other respiratory conditions.

The pharmacokinetics of epinephrine indicate rapid metabolism by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO), with a plasma half-life of approximately 2-3 minutes. However, its effects can be prolonged when administered via subcutaneous or intramuscular routes due to local vasoconstriction delaying absorption .

Therapeutic Applications

This compound is utilized in various clinical scenarios:

- Anaphylaxis : It is the first-line treatment for severe allergic reactions, rapidly alleviating symptoms such as airway constriction and hypotension.

- Cardiac Arrest : High-dose epinephrine has been explored in resuscitation protocols. A study involving four patients demonstrated that administering higher doses (0.12 to 0.22 mg/kg) resulted in improved systolic blood pressures within five minutes without significant cardiac dysrhythmias .

- Asthma Management : Its bronchodilatory effects are leveraged during acute asthma attacks.

Case Studies

- High-Dose Epinephrine in Cardiac Arrest :

- Anaphylaxis Treatment :

Research Findings

Recent studies have highlighted the multifaceted roles of epinephrine:

- Vascular Effects : Research indicates that epinephrine's vasoconstrictive properties can mitigate vascular permeability associated with anaphylaxis, thereby preventing fluid loss and hypotension .

- Neurological Implications : A study discussed the potential neuroprotective effects of epinephrine during cardiac arrest scenarios, suggesting that timely administration may reduce neurological deficits post-resuscitation .

Data Table: Summary of Key Findings

| Study/Case | Application | Dosage | Outcome |

|---|---|---|---|

| High-Dose Epinephrine in Cardiac Arrest | Resuscitation | 0.12 - 0.22 mg/kg | Restoration of perfusing rhythms; severe brain injury noted |

| Anaphylaxis Treatment | Emergency response | 0.3 - 0.5 mg IM | Rapid symptom relief; improved airway patency |

Q & A

Basic Question: What are the standard methodologies for synthesizing and characterizing epinephrine maleate in academic research?

Answer:

The synthesis of this compound typically involves acid-base reactions between epinephrine and maleic acid under controlled stoichiometric conditions. Key characterization techniques include:

- Powder X-ray Diffraction (PXRD): To confirm crystallinity and polymorphic form .

- Differential Scanning Calorimetry (DSC): To analyze thermal stability and phase transitions .

- High-Performance Liquid Chromatography (HPLC): To assess purity and quantify impurities .

For reproducible synthesis, experimental protocols must specify molar ratios, solvent systems, and purification steps. Detailed procedures should align with guidelines for reporting chemical synthesis, including raw data in supplementary materials .

Advanced Question: How can researchers design stability studies for this compound under varying environmental conditions?

Answer:

Stability studies should follow ICH guidelines, testing the compound under:

- High temperature (e.g., 60°C): To assess thermal degradation pathways.

- High humidity (e.g., 90% RH): To evaluate hygroscopicity and hydrolysis risks.

- Light exposure (e.g., 4500 lux): To identify photodegradation products .

Methodologically, use accelerated stability testing with periodic sampling. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for identifying degradation products. Data should be tabulated to show time-dependent changes in purity and structural integrity .

Basic Question: What analytical techniques are essential for validating the identity of this compound in novel formulations?

Answer:

- Single-Crystal X-ray Diffraction (SXRD): Provides definitive proof of molecular structure and salt formation .

- Fourier-Transform Infrared Spectroscopy (FTIR): Validates functional groups and hydrogen bonding patterns.

- Thermogravimetric Analysis (TGA): Measures decomposition kinetics and residual solvent content .

Researchers must cross-reference results with published spectral databases and include raw data in supplementary materials to ensure reproducibility .

Advanced Question: How should researchers address contradictory data in pharmacokinetic studies of this compound?

Answer:

Contradictions often arise from variability in experimental design (e.g., dosing regimens, animal models). To resolve these:

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., bioavailability, half-life).

- Sensitivity Analysis: Identify parameters (e.g., pH, excipients) that disproportionately affect outcomes .

- Replication Studies: Reproduce conflicting experiments with tighter controls on variables like temperature and sample preparation .

Document discrepancies in tables, highlighting methodological differences and their potential impacts .

Advanced Question: What strategies are effective for optimizing experimental design in this compound toxicity studies?

Answer:

- Dose-Response Curves: Use logarithmic dosing to identify thresholds for adverse effects.

- In Silico Modeling: Predict toxicity pathways via tools like molecular docking or QSAR (Quantitative Structure-Activity Relationship) .

- Control Groups: Include positive/negative controls to isolate compound-specific effects .

Ethical considerations require adherence to institutional guidelines for animal/human studies, including detailed participant selection criteria and informed consent protocols .

Basic Question: How can researchers ensure reproducibility when publishing synthesis protocols for this compound?

Answer:

- Detailed Experimental Sections: Specify equipment models, solvent grades, and reaction times.

- Raw Data Inclusion: Provide PXRD patterns, DSC thermograms, and HPLC chromatograms in supplementary materials .

- Reference Standards: Compare results with commercially available this compound controls .

Journals like the Beilstein Journal of Organic Chemistry mandate strict formatting for experimental reproducibility, including step-by-step protocols and error margins .

Advanced Question: What computational approaches are suitable for studying this compound’s interactions with biological targets?

Answer:

- Molecular Dynamics (MD) Simulations: Model binding affinities to adrenergic receptors.

- Density Functional Theory (DFT): Calculate electronic properties influencing reactivity .

- Machine Learning: Train algorithms on existing pharmacokinetic data to predict novel applications.

Validate computational results with in vitro assays (e.g., radioligand binding studies) and publish code/data in open-access repositories .

Advanced Question: How should researchers analyze conflicting results in this compound’s efficacy across different demographic subgroups?

Answer:

- Stratified Analysis: Segment data by age, gender, or comorbidities to identify confounding variables .

- Multivariate Regression: Control for covariates like metabolic rate or concurrent medications .

- Ethnopharmacological Considerations: Account for genetic polymorphisms affecting drug metabolism .

Publish subgroup analyses in supplementary tables with statistical significance metrics (e.g., p-values, confidence intervals) .

Basic Question: What ethical guidelines govern clinical research involving this compound in human participants?

Answer:

- Institutional Review Board (IRB) Approval: Required for all protocols, emphasizing risk-benefit analysis .

- Informed Consent: Disclose potential adverse effects (e.g., tachycardia, hypertension) and withdrawal rights.

- Data Anonymization: Protect participant identities in published datasets .

Refer to ICH E6 guidelines for clinical trial documentation and adverse event reporting standards .

Advanced Question: How can researchers integrate multi-omics data to explore this compound’s mechanism of action?

Answer:

- Transcriptomics: Identify gene expression changes in adrenergic pathways.

- Proteomics: Quantify receptor phosphorylation post-treatment.

- Metabolomics: Map alterations in catecholamine metabolism .

Use bioinformatics tools (e.g., KEGG pathway analysis) to synthesize multi-omics results into cohesive models, with visualizations in figures and interactive supplementary files .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.